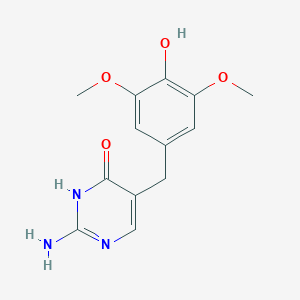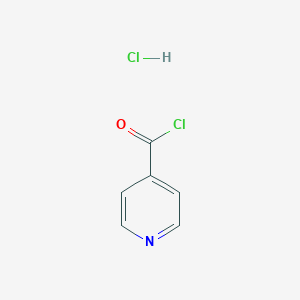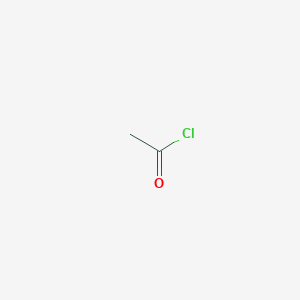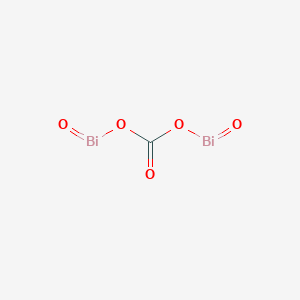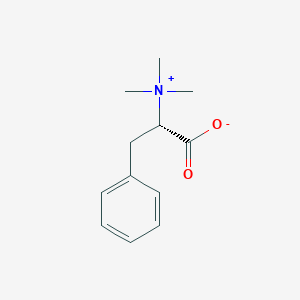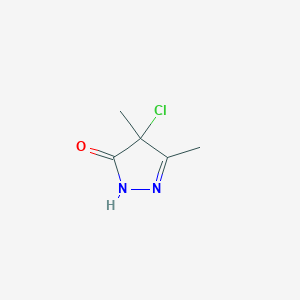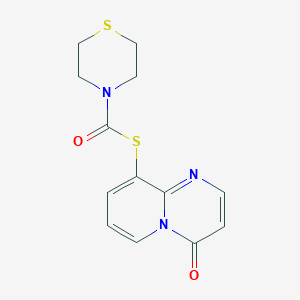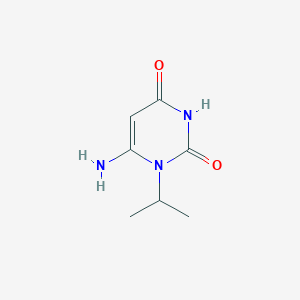
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione, also known as AIP, is a heterocyclic organic compound that has gained significant attention in scientific research. AIP is a pyrimidinedione derivative that has been synthesized using various methods. The compound has been studied for its potential applications in the field of medicinal chemistry due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various metabolic pathways. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition leads to a decrease in the production of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the activity of xanthine oxidase, an enzyme involved in purine metabolism.
Efectos Bioquímicos Y Fisiológicos
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has also been shown to exhibit anti-inflammatory effects and to protect against neuronal damage in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has several advantages for lab experiments. It is easy to synthesize, stable, and has a high purity. However, 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
For 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione research include the development of 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione-based drugs and the study of its effects on metabolic pathways.
Métodos De Síntesis
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione can be synthesized using various methods, including a one-pot three-component reaction, a solvent-free microwave-assisted synthesis, and a green and efficient synthesis using water as a solvent. One of the most common methods for synthesizing 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione is through a one-pot three-component reaction involving the reaction of 2,4-pentanedione, urea, and isopropylamine. This method is simple, efficient, and yields high purity 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione.
Aplicaciones Científicas De Investigación
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been studied for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. 6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been studied for its potential as an anti-inflammatory agent and for its neuroprotective effects.
Propiedades
IUPAC Name |
6-amino-1-propan-2-ylpyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-4(2)10-5(8)3-6(11)9-7(10)12/h3-4H,8H2,1-2H3,(H,9,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKNOPHMINZLMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC(=O)NC1=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1-isopropylpyrimidine-2,4(1H,3H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B48167.png)
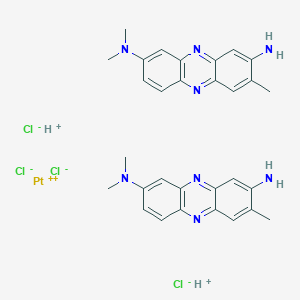
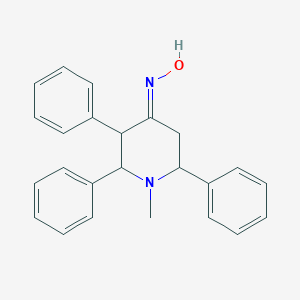
![[(2R)-3-Hydroxy-2-phenylmethoxypropyl] 4-methylbenzenesulfonate](/img/structure/B48171.png)
